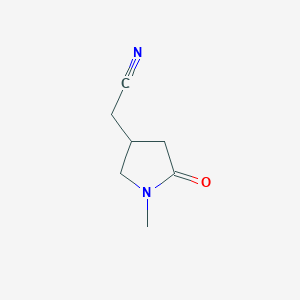

1-Methyl-5-oxopyrrolidine-3-acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-5-oxopyrrolidine-3-acetonitrile is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by a pyrrolidine ring, which is a five-membered lactam, and an acetonitrile group attached to the third carbon of the ring.

Méthodes De Préparation

The synthesis of 1-Methyl-5-oxopyrrolidine-3-acetonitrile typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . This reaction can be carried out by heating without a solvent or by refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting product is isolated in good yields and can be further purified by recrystallization.

Analyse Des Réactions Chimiques

1-Methyl-5-oxopyrrolidine-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include palladium(II) acetate, triethylamine, and other catalysts or bases . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Methyl-5-oxopyrrolidine-3-acetonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mécanisme D'action

The mechanism of action of 1-Methyl-5-oxopyrrolidine-3-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site .

Comparaison Avec Des Composés Similaires

1-Methyl-5-oxopyrrolidine-3-acetonitrile can be compared with other similar compounds, such as:

1-Methyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.

2-(1-methyl-5-oxopyrrolidin-3-yl)acetonitrile: A structural isomer with similar properties but different spatial arrangement.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-Methyl-5-oxopyrrolidine-3-acetonitrile (MOPAC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

MOPAC is characterized by a pyrrolidine ring with a nitrile group, which contributes to its reactivity and interaction with biological targets. The structure can be represented as follows:

The biological activity of MOPAC is primarily attributed to its ability to interact with various enzymes and receptors. The compound's mechanism of action involves:

- Enzyme Inhibition : MOPAC can fit into the active sites of specific enzymes, potentially inhibiting their function. The nitrile group may participate in hydrogen bonding, enhancing its binding affinity.

- Receptor Modulation : It has been observed that MOPAC may modulate receptor activities, influencing physiological processes such as metabolism and neurotransmission.

Anticancer Properties

Recent studies have highlighted the anticancer potential of MOPAC derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. The structure-activity relationship (SAR) indicates that modifications to the pyrrolidine ring can enhance potency against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MOPAC Derivative A | A549 | 12.5 |

| MOPAC Derivative B | RPMI 8226 (Multiple Myeloma) | 8.0 |

Antimicrobial Activity

MOPAC also exhibits antimicrobial properties. Research indicates that derivatives of this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development in treating resistant infections .

Case Studies

- Anticancer Activity Study : A study conducted on various 5-oxopyrrolidine derivatives demonstrated that certain modifications to the MOPAC structure led to enhanced anticancer activity against A549 cells. The most potent derivative exhibited an IC50 value of 8 µM, suggesting strong potential for therapeutic applications in lung cancer treatment .

- Antimicrobial Efficacy : In vitro tests revealed that specific MOPAC derivatives displayed significant inhibition against Staphylococcus aureus strains resistant to linezolid and tedizolid. These findings suggest that MOPAC could serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

Research Applications

The compound has several applications in scientific research:

- Drug Development : MOPAC serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.

- Biochemical Assays : It is utilized in studying enzyme interactions and as a potential inhibitor in various biochemical assays.

Propriétés

IUPAC Name |

2-(1-methyl-5-oxopyrrolidin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-5-6(2-3-8)4-7(9)10/h6H,2,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLKAKINVYANGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.